molecular formula C16H12O3 B5911651 7-Hydroxy-8-methylisoflavone

7-Hydroxy-8-methylisoflavone

Cat. No.: B5911651
M. Wt: 252.26 g/mol
InChI Key: XXFYWASMXZPBAA-UHFFFAOYSA-N
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Description

7-Hydroxy-8-methylisoflavone is a naturally occurring isoflavone, a type of flavonoid found in various plants Isoflavones are known for their diverse biological activities and potential health benefits

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-8-methylisoflavone undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be converted into 7,2′3′-trihydroxy-8-methylisoflavone and 7,3′4′-trihydroxyisoflavone through oxidation reactions catalyzed by enzymes such as BphA and BphB .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include ethyl bromomalonate for condensation reactions and copper powder for decarboxylation . Reaction conditions often involve refluxing in solvents like acetic acid or quinoline.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a precursor for the synthesis of more complex flavonoids and other bioactive molecules. Its unique structure allows for diverse chemical modifications, making it a valuable tool in synthetic organic chemistry .

Biology: In biological research, 7-Hydroxy-8-methylisoflavone is studied for its antioxidant and anti-inflammatory properties. It has been shown to modulate various cellular pathways, making it a potential candidate for therapeutic applications .

Medicine: In medicine, this compound is investigated for its potential neuroprotective effects. Studies have shown that it can activate tyrosine kinase B (TrkB) receptors, which are involved in neuronal survival and differentiation . This makes it a promising candidate for the treatment of neurodegenerative diseases.

Industry: In the industrial sector, this compound is used in the production of dietary supplements and functional foods. Its health benefits, including antioxidant and anti-inflammatory effects, make it a popular ingredient in nutraceutical products .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 7-Hydroxy-8-methylisoflavone lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to activate TrkB receptors and exhibit antioxidant properties sets it apart from other isoflavones .

Properties

IUPAC Name

7-hydroxy-8-methyl-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-10-14(17)8-7-12-15(18)13(9-19-16(10)12)11-5-3-2-4-6-11/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFYWASMXZPBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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